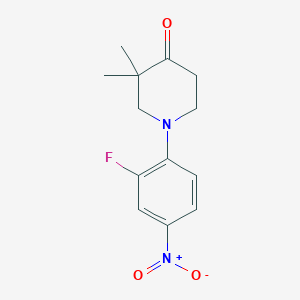
1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidin-4-one moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used.
Piperidine Ring Formation: The formation of the piperidine ring is achieved through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.
Ketone Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products
Reduction: 1-(2-Fluoro-4-aminophenyl)-3,3-dimethylpiperidin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-carboxylic acid.
Applications De Recherche Scientifique
1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one can be compared with other similar compounds, such as:
1-(2-Fluoro-4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a piperidin-4-one moiety.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a piperidine ring.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A spiro compound with a different ring system.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to these similar compounds.
Propriétés
Numéro CAS |
648921-00-0 |
|---|---|
Formule moléculaire |
C13H15FN2O3 |
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
1-(2-fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C13H15FN2O3/c1-13(2)8-15(6-5-12(13)17)11-4-3-9(16(18)19)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3 |
Clé InChI |
IGFCNQJWDUQCOY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)

![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
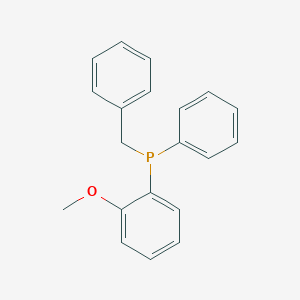
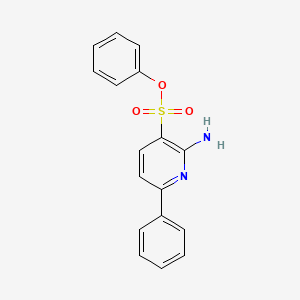
![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
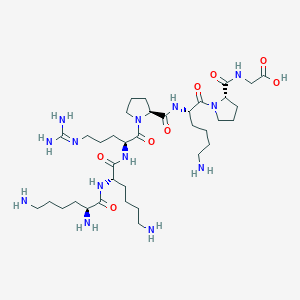
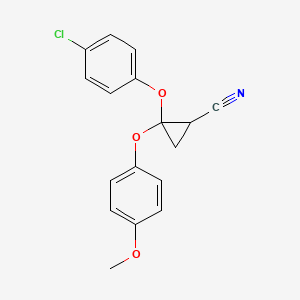
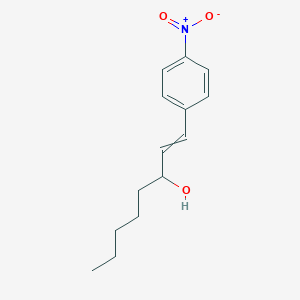
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)

